N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide
Description
N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide is a synthetic pyrazole-carboxamide derivative featuring a 4-chlorophenyl group at the pyrazole’s 1-position and a 4-imidazolylphenyl substituent at the 3-position. Its molecular formula is C₁₉H₁₄ClN₅O, with a molecular weight of 363.8 g/mol. Pyrazole-carboxamide derivatives are well-documented for their role in targeting cannabinoid CB1 receptors, which regulate neurological and metabolic pathways . The imidazole moiety may enhance hydrogen bonding with receptor sites, while the chlorophenyl group contributes to lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(4-imidazol-1-ylphenyl)pyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O/c20-15-3-5-16(6-4-15)22-19(26)25-11-9-18(23-25)14-1-7-17(8-2-14)24-12-10-21-13-24/h1-13H,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILUHDGHTRZWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)C(=O)NC3=CC=C(C=C3)Cl)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzoyl chloride with 4-(1H-imidazol-1-yl)aniline to form an intermediate, which is then cyclized with hydrazine hydrate to yield the final pyrazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or copper, can also enhance the reaction rates and selectivity. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Scientific Research Applications
Anticancer Applications
One of the most notable applications of N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide is its potential as an anticancer agent. Recent studies have focused on its ability to inhibit specific kinases involved in cancer progression.
Case Study: Inhibition of Glioma Growth
A study synthesized a series of compounds related to N-(4-chlorophenyl) and evaluated their efficacy against glioblastoma cell lines. Notably, compound 4j , a derivative of this compound, exhibited significant inhibitory effects on glioma growth. It demonstrated low micromolar activity against the kinase AKT2/PKBβ, which is crucial in glioma malignancy and patient survival rates. The findings indicated that compound 4j not only inhibited the formation of 3D neurospheres from primary patient-derived glioma stem cells but also showed reduced cytotoxicity towards non-cancerous cells, highlighting its therapeutic potential without harming healthy tissues .
Kinase Inhibition
The compound's structure allows it to act as a kinase inhibitor, which is essential in targeting various cancer-related pathways. The inhibition of AKT2 signaling is particularly noteworthy as it is one of the main oncogenic pathways in gliomas.
Data Table: Kinase Inhibition Profile
| Compound | Target Kinase | EC50 (µM) | Effect on Cancer Cells | Cytotoxicity to Non-Cancerous Cells |
|---|---|---|---|---|
| 4j | AKT2 | Low | Significant | Low |
| Other | Various | Varies | Varies | Varies |
Antiviral Activity
In addition to its anticancer properties, this compound has been explored for its antiviral applications. Research indicates that pyrazole derivatives exhibit activity against several viral strains.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Structural Variations and Receptor Affinity
- Target Compound: The 4-imidazolylphenyl group may enhance polar interactions with CB1 receptors compared to bulkier substituents.
- Compound : The 0.139 nM IC₅₀ at CB1 highlights the critical role of the dichlorophenyl and pyridylmethyl groups in achieving high affinity. These substituents likely occupy hydrophobic subpockets in the receptor .
- Compound : The benzoimidazole moiety introduces aromatic bulk, which may hinder membrane penetration or receptor access compared to the target compound’s smaller imidazole group .
Impact of Halogenation
Role of Heterocycles
- Imidazole (target compound) versus benzoimidazole (): The smaller imidazole ring in the target compound may allow better solubility and faster clearance, whereas benzoimidazole’s fused ring system could prolong half-life but reduce bioavailability.
Biological Activity
N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of both a chlorophenyl group and an imidazolyl phenyl moiety, which contribute to its pharmacological properties. The exploration of its biological activity encompasses various aspects including anti-inflammatory, anticancer, and antimicrobial effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 0.08 | |
| MDA-MB-231 (breast cancer) | 0.26 | |
| A549 (lung cancer) | 0.15 |
These findings indicate that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
2. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. For instance, this compound has shown promising results in reducing inflammatory markers in various models.
The compound's ability to inhibit these cytokines suggests its potential use in treating inflammatory diseases.
3. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 40 µg/mL | |
| Aspergillus niger | 20 µg/mL |
These results indicate that the compound possesses significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:
- A study by Selvam et al. reported that pyrazole derivatives exhibited a wide range of biological activities, including significant anti-inflammatory effects comparable to standard drugs like dexamethasone .
- Research published in Frontiers in Pharmacology highlighted the cytotoxic effects of various pyrazole analogs on cancer cell lines, emphasizing their potential as therapeutic agents .
Q & A
Q. What are the key considerations in designing synthetic routes for N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide?
Methodological Answer: Synthetic routes for this compound require multi-step optimization, focusing on:
- Stepwise Functionalization : Sequential introduction of the 4-chlorophenyl and imidazole-substituted phenyl groups to the pyrazole core, ensuring regioselectivity .
- Catalytic Efficiency : Use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation or coupling reactions to improve yield .
- Scalability : Adoption of continuous flow chemistry for large-scale synthesis, as demonstrated in analogous pyrazole derivatives .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer: Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and coupling patterns (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated m/z 393.08 vs. observed 393.07) .
- X-ray Crystallography : For resolving ambiguities in regiochemistry, as applied to structurally related pyrazole-carboxamides .
- FT-IR Spectroscopy : Identification of carboxamide C=O stretching (~1650 cm⁻¹) and imidazole N-H bonds (~3400 cm⁻¹) .
Q. How are physicochemical properties such as pKa and solubility determined for this compound?
Methodological Answer:
- pKa Prediction : Computational tools (e.g., ACD/Labs) estimate pKa ≈ 13.79, reflecting the basicity of the imidazole nitrogen .
- Solubility Profiling : Experimental determination via shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, ethanol) .
- Partition Coefficient (LogP) : Calculated using Molinspiration software (LogP ≈ 3.2), indicating moderate lipophilicity .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced biological activity?
Methodological Answer: Key SAR insights from analogous compounds include:
- Imidazole Substitution : Replacing the 1H-imidazol-1-yl group with bulkier heterocycles (e.g., benzimidazole) improves enzyme inhibition by enhancing hydrophobic interactions .
- Chlorophenyl Positioning : Para-substitution on the phenyl ring (vs. meta) increases target affinity, as seen in factor Xa inhibitors .
- Pyrazole Core Modifications : Methylation at the pyrazole N-1 position reduces metabolic instability, as demonstrated in pharmacokinetic studies .
- Data-Driven Optimization : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with biological targets (e.g., kinases, cytochrome P450) .
Q. What mechanisms underlie the potential biological activities of this compound, and how are they elucidated?
Methodological Answer: Proposed mechanisms include:
- Enzyme Inhibition : Interaction with heme-containing enzymes (e.g., CYP450) via imidazole coordination to iron, validated via UV-Vis spectroscopy .
- Antifungal Activity : Disruption of ergosterol biosynthesis in Candida spp., assessed via broth microdilution assays (MIC ≤ 8 µg/mL) .
- Receptor Antagonism : Competitive binding assays (e.g., radioligand displacement) to quantify affinity for serotonin or histamine receptors .
Q. How should researchers address discrepancies in reported biological activities or physicochemical data for this compound?
Methodological Answer: Resolve contradictions via:
- Synthesis Reproducibility : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize batch-to-batch variability .
- Analytical Harmonization : Cross-validate NMR data with international standards (e.g., USP reference materials) .
- Biological Assay Controls : Include positive controls (e.g., fluconazole for antifungal tests) and account for solvent effects (e.g., DMSO cytotoxicity) .
- Structural Analog Comparison : Compare data with closely related compounds (e.g., N-(3-chloro-4-methylphenyl) derivatives) to identify substituent-specific trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
